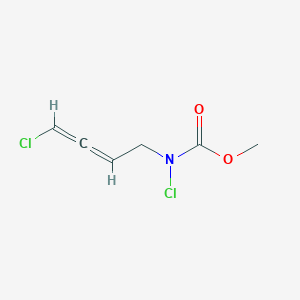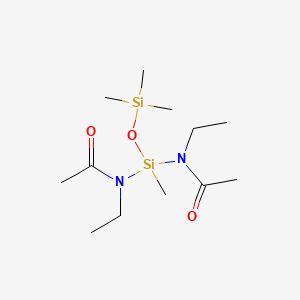
N,N'-(1,3,3,3-Tetramethyldisiloxane-1,1-diyl)bis(N-ethylacetamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-(1,3,3,3-Tetramethyldisiloxane-1,1-diyl)bis(N-ethylacetamide) is an organosilicon compound that features a disiloxane core with two N-ethylacetamide groups attached. This compound is known for its unique chemical properties and versatility in various applications, particularly in the fields of chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1,3,3,3-Tetramethyldisiloxane-1,1-diyl)bis(N-ethylacetamide) typically involves the reaction of 1,1,3,3-tetramethyldisiloxane with N-ethylacetamide under specific conditions. One common method includes the use of a catalyst to facilitate the hydrosilylation reaction, where the Si-H bond of the disiloxane reacts with the amide group to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反应分析
Types of Reactions
N,N’-(1,3,3,3-Tetramethyldisiloxane-1,1-diyl)bis(N-ethylacetamide) undergoes various chemical reactions, including:
Hydrosilylation: Reaction with alkenes or alkynes to form organosilicon compounds.
Oxidation: Reaction with oxidizing agents to form silanols or siloxanes.
Reduction: Reaction with reducing agents to form silanes.
Common Reagents and Conditions
Hydrosilylation: Catalysts such as platinum or rhodium complexes are commonly used.
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various organosilicon compounds, silanols, and siloxanes, depending on the specific reaction conditions and reagents used .
科学研究应用
N,N’-(1,3,3,3-Tetramethyldisiloxane-1,1-diyl)bis(N-ethylacetamide) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Investigated for its potential use in drug delivery systems and biomaterials.
Medicine: Explored for its biocompatibility and potential therapeutic applications.
Industry: Utilized in the production of silicone-based materials and coatings.
作用机制
The mechanism of action of N,N’-(1,3,3,3-Tetramethyldisiloxane-1,1-diyl)bis(N-ethylacetamide) involves its ability to participate in hydrosilylation reactions, where the Si-H bond reacts with unsaturated organic compounds. This reaction is typically catalyzed by transition metal complexes, leading to the formation of new Si-C bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions .
相似化合物的比较
Similar Compounds
1,1,3,3-Tetramethyldisiloxane: A simpler disiloxane compound used in similar hydrosilylation reactions.
Hexamethyldisiloxane: Another organosilicon compound with different reactivity and applications.
Divinyltetramethyldisiloxane: Used in the synthesis of silicone polymers and resins
Uniqueness
N,N’-(1,3,3,3-Tetramethyldisiloxane-1,1-diyl)bis(N-ethylacetamide) is unique due to its dual functional groups, which provide enhanced reactivity and versatility in various chemical reactions. Its ability to form stable Si-C bonds makes it particularly valuable in the synthesis of advanced materials and polymers .
属性
CAS 编号 |
85089-98-1 |
|---|---|
分子式 |
C12H28N2O3Si2 |
分子量 |
304.53 g/mol |
IUPAC 名称 |
N-[[acetyl(ethyl)amino]-methyl-trimethylsilyloxysilyl]-N-ethylacetamide |
InChI |
InChI=1S/C12H28N2O3Si2/c1-9-13(11(3)15)19(8,17-18(5,6)7)14(10-2)12(4)16/h9-10H2,1-8H3 |
InChI 键 |
YAHIDUAEXKTLMX-UHFFFAOYSA-N |
规范 SMILES |
CCN(C(=O)C)[Si](C)(N(CC)C(=O)C)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Butyl 3-[benzyl(methyl)amino]-2-cyanoprop-2-enoate](/img/structure/B14404076.png)
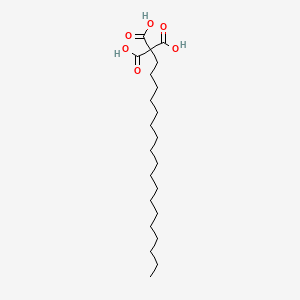

![N'-[4-(1-Chloroethyl)phenyl]-N-methoxy-N-methylurea](/img/structure/B14404091.png)

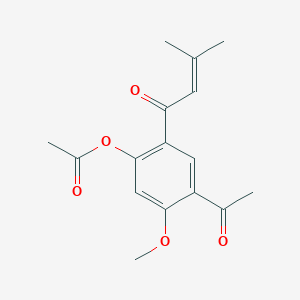

![(NE)-N-[(5-chloro-[1,3]oxazolo[4,5-h]quinolin-2-yl)methylidene]hydroxylamine](/img/structure/B14404116.png)
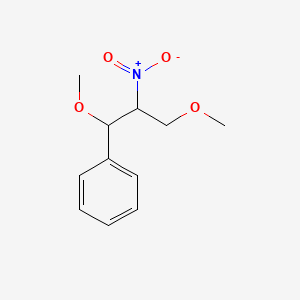
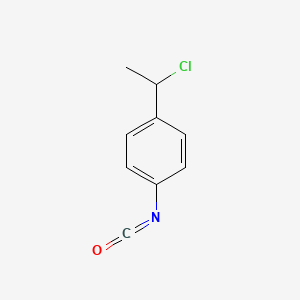
![1,4,6-Trioxaspiro[4.4]nonane, 2-(bromomethyl)-](/img/structure/B14404131.png)
